N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-4,7H,5-6,8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBKVBFPZJIZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₁₃FN₄OS and a molecular weight of 304.35 g/mol. It features a thiazole ring and an oxazole moiety, which are known for their diverse biological activities. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃FN₄OS |
| Molecular Weight | 304.35 g/mol |
| XLogP3-AA | 4.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including those from the ESKAPE panel, which comprises pathogens responsible for most nosocomial infections .
The biological activity of this compound may be attributed to its ability to interfere with specific biochemical pathways. For example, thiazole derivatives have been reported to inhibit enzymes critical for microbial survival. The structural features of this compound suggest potential interactions with target proteins involved in cell wall synthesis or metabolic pathways.
Case Studies
- In vitro Studies : A study conducted on a series of substituted oxazol derivatives demonstrated that compounds with similar structures exhibited varying degrees of inhibition against acid ceramidase (AC), an enzyme implicated in several pathological conditions. The findings suggested that modifications in the chemical structure could lead to enhanced inhibitory activity .
- Animal Models : In vivo studies using murine models highlighted the pharmacokinetic properties of related compounds, showing promising results in terms of bioavailability and therapeutic efficacy when administered orally or intravenously .
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide and analogous compounds from the evidence:
Key Observations:
- Heterocyclic Diversity: The target compound combines thiazole and oxazole rings, whereas analogs like the thiadiazole derivative () and triazinone-containing compound () exhibit distinct hydrogen-bonding capabilities.
- Substituent Effects: The 4-fluorophenyl group in the target and ’s compound contrasts with the chlorophenoxy () and benzoylphenyl () moieties. Fluorine’s electronegativity may enhance dipole interactions, while bulkier groups like benzoylphenyl increase steric hindrance .
- Crystallographic Data: Only provides detailed crystallographic parameters (monoclinic P21/c, a = 9.5061 Å, β = 101.823°), suggesting tight molecular packing influenced by hydrogen bonding . Similar analysis for the target compound would require SHELX-based refinement (e.g., SHELXL ).
Research Findings and Implications
Hydrogen Bonding and Crystal Packing
The target compound’s oxazole and thiazole rings can act as both hydrogen bond acceptors and donors, facilitating layered or helical crystal packing patterns. This aligns with Etter’s graph-set analysis, where such motifs are common in heterocyclic systems . ’s thiadiazole derivative exhibits a monoclinic lattice stabilized by N–H···O and C–H···F interactions, underscoring the role of fluorine in directing molecular assembly .
Structural Validation Methods
Compounds in this class are typically characterized via X-ray crystallography using SHELX software (e.g., SHELXL for refinement ). The absence of disorder or twinning in ’s structure (R-factor = 0.05) highlights the robustness of these tools for small-molecule analysis .
Pharmacological Potential
While bioactivity data are absent in the evidence, structural analogs suggest possible applications. For example, thiazole-acetamide derivatives are explored as kinase inhibitors or antimicrobial agents, with substituents like 4-fluorophenyl improving target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
